2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
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Description
2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C13H14FN5O and its molecular weight is 275.287. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Synthesis and SAR of Anticancer Agents : A study by Zhang et al. (2007) explores the synthesis and structure-activity relationship (SAR) of a series of triazolopyrimidines, including compounds structurally related to 2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one, as anticancer agents. These compounds have shown unique mechanisms of tubulin inhibition, indicating potential applications in cancer therapy. The study demonstrates that specific modifications to the pyrimidine and azetidinyl groups can enhance anticancer activity, highlighting the importance of structural optimization in drug development (Zhang et al., 2007).
Antimicrobial and Antibacterial Activity
New Pyrimidinone and Oxazinone Derivatives : Research conducted by Hossan et al. (2012) introduces a series of pyrimidinone and oxazinone derivatives, synthesized for their antimicrobial properties. These compounds, derived from modifications to the pyrimidine core, exhibit potent antibacterial and antifungal activities. This suggests that derivatives of the compound could be explored for their efficacy against a range of microbial infections, thus contributing to the development of new antimicrobial agents (Hossan et al., 2012).
Role in Understanding Drug-Receptor Interactions
Cocrystals with Fixed Hydrogen-Bonding Sites : A study by Tutughamiarso et al. (2012) on cocrystallization of 5-fluorocytosine, a compound similar in functionality to the compound of interest, with various coformers, seeks to enhance understanding of drug-receptor interactions. These interactions, pivotal in medicinal chemistry, offer insights into how modifications to compounds like this compound could affect their binding efficiency and specificity, thereby influencing their therapeutic potential (Tutughamiarso et al., 2012).
Properties
IUPAC Name |
2-[[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O/c1-9-2-3-12(20)19(17-9)7-10-5-18(6-10)13-11(14)4-15-8-16-13/h2-4,8,10H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJXKEGWUSAWKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=NC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.